molecular formula C18H16F3N3O2S B585394 2,5-Dimethyl Celecoxib-d4 CAS No. 1346603-87-9

2,5-Dimethyl Celecoxib-d4

Cat. No.: B585394
CAS No.: 1346603-87-9
M. Wt: 399.425
InChI Key: NTFOSUUWGCDXEF-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl Celecoxib-d4 is a deuterated analog of 2,5-Dimethyl Celecoxib, a derivative of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and drug interactions due to its stable isotope labeling. It is structurally similar to celecoxib but lacks COX-2 inhibitory function, making it a valuable tool for studying non-COX-2 related effects of celecoxib .

Preparation Methods

The synthesis of 2,5-Dimethyl Celecoxib-d4 involves multiple steps, starting with the preparation of the core structure through a Claisen condensation reaction. The process typically includes:

Industrial production methods often involve optimization of reaction conditions to improve yield and purity. This includes the use of appropriate solvents, temperature control, and purification techniques such as recrystallization .

Chemical Reactions Analysis

2,5-Dimethyl Celecoxib-d4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Dimethyl Celecoxib-d4 has several scientific research applications:

Mechanism of Action

2,5-Dimethyl Celecoxib-d4 exerts its effects primarily through the inhibition of the CIP2A/PP2A/Akt signaling pathway. This pathway is crucial in regulating cell proliferation and survival. By inhibiting CIP2A, this compound reduces the phosphorylation of Akt, leading to cell cycle arrest and apoptosis in cancer cells . Unlike celecoxib, it does not inhibit COX-2, making it a valuable tool for studying non-COX-2 related mechanisms .

Comparison with Similar Compounds

2,5-Dimethyl Celecoxib-d4 is unique compared to other similar compounds due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Similar compounds include:

The uniqueness of this compound lies in its ability to provide insights into the non-COX-2 related effects of celecoxib, making it a valuable tool in both research and drug development .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFOSUUWGCDXEF-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)C)C)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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